molecular formula C24H15N3O5 B12735484 (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-methyl-9-nitro- CAS No. 115430-67-6

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-methyl-9-nitro-

Cat. No.: B12735484
CAS No.: 115430-67-6
M. Wt: 425.4 g/mol
InChI Key: BIWKZDQCGVFWOW-UHFFFAOYSA-N
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Description

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-methyl-9-nitro- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-methyl-9-nitro- typically involves multi-step organic reactions. The initial steps often include the formation of the benzodiazepine core, followed by the introduction of the benzopyran moiety. Common reagents used in these reactions include benzoyl chloride, nitrobenzene, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-methyl-9-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: Halogenation and other substitution reactions can be performed on the benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate. The reactions typically require controlled environments, such as inert atmospheres and specific temperature ranges.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-methyl-9-nitro- is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, anti-cancer, and neuroprotective activities.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: These compounds share a similar core structure but lack the benzopyran moiety.

    Benzopyrans: These compounds have the benzopyran structure but do not include the benzodiazepine core.

Uniqueness

The uniqueness of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-methyl-9-nitro- lies in its fused structure, which combines the properties of both benzodiazepines and benzopyrans. This fusion results in a compound with potentially enhanced biological activities and a broader range of applications.

Properties

CAS No.

115430-67-6

Molecular Formula

C24H15N3O5

Molecular Weight

425.4 g/mol

IUPAC Name

6-benzoyl-2-methyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one

InChI

InChI=1S/C24H15N3O5/c1-14-7-10-21-17(11-14)22(28)18-13-25-19-12-16(27(30)31)8-9-20(19)26(24(18)32-21)23(29)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

BIWKZDQCGVFWOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=NC4=C(N3C(=O)C5=CC=CC=C5)C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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